4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate

PPARα agonism nuclear receptor transactivation assay

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate (CAS 918132-94-2), molecular formula C15H12N4O3, belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold, characterized by a fused pyrazole–pyridine bicyclic core, is recognized for its capacity to engage diverse biological targets, including kinases, phosphodiesterases, and nuclear receptors such as PPARα.

Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
CAS No. 918132-94-2
Cat. No. B12622333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate
CAS918132-94-2
Molecular FormulaC15H12N4O3
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N
InChIInChI=1S/C15H12N4O3/c1-8(20)22-10-4-2-9(3-5-10)11-6-13(14(16)21)18-15-12(11)7-17-19-15/h2-7H,1H3,(H2,16,21)(H,17,18,19)
InChIKeyVJWVKSGUXPCTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate (CAS 918132-94-2): Structural Identity and Compound Class Positioning for Procurement


4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate (CAS 918132-94-2), molecular formula C15H12N4O3, belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold, characterized by a fused pyrazole–pyridine bicyclic core, is recognized for its capacity to engage diverse biological targets, including kinases, phosphodiesterases, and nuclear receptors such as PPARα [1][2]. The compound is distinguished by a carbamoyl substituent at the 6-position and a phenyl acetate substituent at the 4-position of the pyrazolo[3,4-b]pyridine ring system. These functional groups influence hydrogen-bonding capacity, lipophilicity, and metabolic stability, thereby differentiating the compound from other in-class analogs in structure-activity relationship (SAR)-driven discovery programs.

Why 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Cannot Be Replaced by Other Pyrazolo[3,4-b]pyridines


The pyrazolo[3,4-b]pyridine scaffold is highly sensitive to the nature and position of substituents, as demonstrated by crystallographic studies showing that even small changes in the 4- and 6-position groups drastically alter the ligand binding mode to PPARα [1]. The carbamoyl group at C6 is a strong hydrogen-bond donor/acceptor, while the phenyl acetate moiety at C4 contributes to hydrophobic packing and defines the exit vector of the molecule. Interchanging 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate with a close analog lacking either the carbamoyl or the phenyl acetate group would likely result in a complete loss of target engagement or a significant shift in selectivity profile, as observed in structure-activity relationship (SAR) series within the same chemical class [1][2]. Therefore, generic substitution without explicit comparative data risks undermining the reproducibility of biological assays and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Relative to Comparators


Target Engagement: PPARα Transcriptional Activation Compared to Fibrate-Class Agonists

In a cellular transactivation assay, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives structurally related to 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate activated human PPARα with EC50 values in the low-nanomolar to sub-nanomolar range, while the clinically used fibrate fenofibrate (a non-pyrazolopyridine PPARα agonist) exhibited an EC50 of approximately 18,000 nM in the same assay system [1]. The carbamoyl-phenyl acetate substitution pattern is predicted to further modulate potency and selectivity, although direct head-to-head data for CAS 918132-94-2 have not been published in open-access, non-prohibited sources.

PPARα agonism nuclear receptor transactivation assay

Binding Mode Selectivity: Induced Fit vs. Constitutive Activation at PPARα

Co-crystal structures of the PPARα ligand-binding domain with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB IDs: 6KXX, 6KXY) reveal a unique binding pose that stabilizes a previously unobserved conformation of helix 12, distinct from the binding mode of fibrate drugs [1]. The 4-phenyl substituent of the pyrazolopyridine scaffold occupies a hydrophobic pocket that is not engaged by traditional PPARα ligands like GW6471. The carbamoyl and acetate functionalities of CAS 918132-94-2 are expected to form additional polar contacts with the protein backbone, potentially enhancing selectivity over related nuclear receptors.

X-ray crystallography nuclear receptor induced fit

Kinase Inhibition Selectivity: Pyrazolo[3,4-b]pyridine Scaffold vs. Generic Heterocyclic Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged hinge-binding scaffold for kinases, with numerous patent disclosures describing nanomolar inhibitors against ALK, p38, and PIM kinases [1]. The carbamoyl group at C6 is a critical hydrogen-bonding anchor to the kinase hinge region, while the 4-phenyl acetate group projects into the solvent-accessible region or the back pocket, depending on the target. In a representative study, 1H-pyrazolo[3,4-b]pyridine analogs showed >100-fold selectivity for ALK-L1196M over wild-type ALK, a mutation associated with resistance to crizotinib [2]. The specific analog 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is predicted to retain this hinge-binding motif, though its exact selectivity fingerprint awaits empirical determination.

kinase inhibition selectivity profile hinge binder

Cytotoxicity Profile: Pyrazolo[3,4-b]pyridines vs. Benznidazole in Antichagasic Assays

In a study of 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives, phenyl acetate-substituted analogs demonstrated significant anti-Trypanosoma cruzi activity with lower cytotoxicity toward mammalian cells compared to the reference drug benznidazole [1]. Specifically, the 2-(N'-acetyl-1,3,4-oxadiazolin-2-yl)-phenyl acetate derivative exhibited a selectivity index (SI) >50, while benznidazole showed an SI of approximately 10 in the same assay panel. Although the exact compound 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate was not tested, the presence of the phenyl acetate group at the 4-position is a conserved structural feature that may contribute to the favorable cytotoxicity profile.

Chagas disease T. cruzi cytotoxicity

Recommended Application Scenarios for 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Based on Current Evidence


PPARα Transcriptional Profiling and Selectivity Screening

Given the class-level evidence that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives are potent, selective PPARα activators with a binding mode distinct from fibrates [1], 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is a suitable candidate tool compound for gene reporter assays and co-activator recruitment studies aimed at differentiating PPARα-mediated transcription from off-target effects on PPARδ and PPARγ.

Kinase Inhibitor Lead Optimization and Resistance Mutant Profiling

The pyrazolo[3,4-b]pyridine core is a validated hinge-binding scaffold for kinase targets, including ALK and p38 [2][3]. CAS 918132-94-2 can be employed as a starting point for structure-based lead optimization campaigns, particularly where the carbamoyl group can be exploited for hinge-region hydrogen bonding and the phenyl acetate moiety can be varied to modulate selectivity and pharmacokinetic properties.

Antiparasitic Drug Discovery: Chagas Disease Hit Expansion

The demonstrated antichagasic activity and favorable selectivity index of phenyl acetate-substituted pyrazolo[3,4-b]pyridines [4] position CAS 918132-94-2 as a valuable scaffold for hit-to-lead optimization against Trypanosoma cruzi. Procurement for high-content screening and in vivo efficacy studies in Chagas disease models is supported by the preliminary class-level cytotoxicity data.

Chemical Biology Probe Development for Nuclear Receptor Biology

The unique conformational changes induced in PPARα by pyrazolo[3,4-b]pyridine ligands, as captured in PDB structures 6KXX and 6KXY [1], suggest that functionalized analogs like CAS 918132-94-2 could be developed into chemical probes for chromatin immunoprecipitation (ChIP) and cryo-EM studies aimed at elucidating ligand-specific co-regulator recruitment dynamics.

Quote Request

Request a Quote for 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.